molecular formula C5H7NO3 B1310938 Methyl (S)-(-)-2-Isocyanatopropionate CAS No. 30293-82-4

Methyl (S)-(-)-2-Isocyanatopropionate

Cat. No. B1310938
CAS RN: 30293-82-4
M. Wt: 129.11 g/mol
InChI Key: ZYILYULSVKLHKZ-BYPYZUCNSA-N
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Description

Methyl (S)-(-)-2-Isocyanatopropionate is a compound that can be associated with the family of isocyanates, which are known for their reactivity and potential to form various derivatives through reactions with nucleophiles. The compound's relevance is highlighted by its role in the synthesis of polymers and its potential involvement in biological processes, such as the conjugation with glutathione, which may have implications for systemic toxicities in organisms exposed to isocyanates .

Synthesis Analysis

The synthesis of related isocyanate compounds involves multiple steps, starting from basic amino acids. For instance, methyl α-([13C,15N]isocyano)propionate is synthesized from [15N]alanine, which is first esterified, then formylated, and finally dehydrated to yield the isocyanide. This process demonstrates the complexity and precision required in synthesizing labeled isocyanate compounds for further study, such as NMR and IR spectroscopy .

Molecular Structure Analysis

The molecular structure of isocyanate compounds is characterized by the presence of the isocyanate group (-N=C=O), which is highly reactive. This reactivity is crucial for the compound's ability to participate in various chemical reactions. The structure of methyl isocyanate derivatives can be elucidated using advanced techniques like tandem mass spectrometry, as demonstrated by the characterization of S-(N-methylcarbamoyl)glutathione .

Chemical Reactions Analysis

Isocyanates are known to react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. The study of S-(N-methylcarbamoyl)glutathione shows that it can donate an N-methylcarbamoyl moiety to cysteine, forming S-(N-methylcarbamoyl)cysteine. This indicates that methyl isocyanate can be transported in vivo as a glutathione conjugate, potentially releasing the isocyanate to react with other nucleophilic sites within the body .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanate compounds are influenced by their molecular structure. The presence of the isocyanate group contributes to their reactivity, which can be studied through spectroscopic methods such as NMR and IR. For example, the synthesis of methyl α-([13C,15N]isocyano)propionate and its subsequent polymerization with nickel chloride provides valuable data on the compound's behavior and properties, which are essential for understanding its reactivity and potential applications .

Scientific Research Applications

Understanding Biochemical Mechanisms

Transient Receptor Potential Ankyrin 1 (TRPA1) and Isocyanates : Research by Bessac et al. (2009) elucidates the biochemical mechanisms behind the noxious effects of toxic industrial isocyanates, including eye, skin, and airway irritation. The study identifies TRPA1, an ion channel in sensory neurons, as a target for isocyanates, suggesting that TRPA1 antagonists could mitigate these adverse effects B. Bessac, M. Sivula, Christian A. Hehn, A. Caceres, J. Escalera, S. Jordt, 2009.

Environmental and Astrochemical Insights

Interstellar Methyl Isocyanate : Ligterink et al. (2017) expanded our understanding of methyl isocyanate (CH3NCO) by detecting it in the low-mass protostar IRAS 16293−2422, highlighting its role as a precursor in forming larger organic compounds in interstellar environments. This finding suggests a solid-state formation route, providing new perspectives on the chemical processes leading to the complexity of organic molecules in space N. Ligterink, A. Coutens, V. Kofman, H. Muller, R. Garrod, H. Calcutt, S. Wampfler, J. Jørgensen, H. Linnartz, E. Dishoeck, 2017.

Health and Safety Research

Isocyanates and Human Health : Mishra et al. (2008) conducted a study on the immunotoxic effects of methyl isocyanate on cultured human lymphocytes. The research revealed dose- and time-dependent responses in DNA damage, apoptosis, oxidative stress, and inflammation, providing insights into the molecular mechanisms of isocyanate-induced health effects at the genomic level P. Mishra, H. Panwar, A. Bhargava, V. Gorantla, Subodh Kumar Jain, Smita Banerjee, K. K. Maudar, 2008.

Safety And Hazards

Isocyanates, such as the one likely present in “Methyl (S)-(-)-2-Isocyanatopropionate”, can cause harm to health if inhaled or come into contact with the skin. They can cause irritation of the eyes, skin, and respiratory tract, and prolonged exposure can lead to sensitization and asthma .

Future Directions

The future directions for “Methyl (S)-(-)-2-Isocyanatopropionate” would depend on its specific applications. For example, if it is used in the production of polyurethanes, future directions might involve developing safer and more sustainable methods of production .

properties

IUPAC Name

methyl (2S)-2-isocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYILYULSVKLHKZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427082
Record name Methyl N-(oxomethylidene)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-(-)-2-Isocyanatopropionate

CAS RN

30293-82-4
Record name Methyl N-(oxomethylidene)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (S)-(-)-2-Isocyanatopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

L-Alanine methyl ester hydrochloride (6.00 g., 42.99 mmole) was slurried in anhydrous 1,4-dioxane (125 ml.), treated with trichloromethylchloroformate (7.8 ml., 64.66 mmole) and heated at 55° C. for 20.5 hours. The excess trichloromethylchloroformate and 1,4-dioxane were removed from the reaction mixture by distillation under slightly reduced pressure. The resultant residue was subjected to distillation to afford the desired intermediate 2-isocyanatopropionic acid methyl ester (4.64 g., 83.6% yield) as a clear colorless liquid. B.P. 58° C. (15-20 mm Hg.). 1H-NMR (200 MHz, CDCl3) δppm =1.54, d, J=8 Hz., 3H (--CH3), 3.87, s, 3H (--OCH3), 4.13, q, J=8 Hz., 1H(--CH--CH3), IR(neat) 3000, 2960, 2270, 1745, 1455, 1445, 1385, 1305, 1230, 1110 cm-1.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

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